Ethyl 2-methyl-3-phenylacrylate
Overview
Description
Ethyl 2-methyl-3-phenylacrylate: is an organic compound with the molecular formula C12H14O2. It is an ester derivative of acrylic acid, characterized by the presence of an ethyl group, a methyl group, and a phenyl group attached to the acrylate moiety. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 2-methyl-3-phenylacrylate can be synthesized through the esterification of 2-methyl-3-phenylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Aldol Condensation: Another method involves the aldol condensation of acetophenone with ethyl acetate in the presence of a base such as sodium hydroxide, followed by dehydration to form the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-methyl-3-phenylacrylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common reagents include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-methyl-3-phenylacrylic acid.
Reduction: 2-methyl-3-phenylpropanol.
Substitution: Ethyl 2-methyl-3-phenylacrylamide.
Scientific Research Applications
Chemistry: Ethyl 2-methyl-3-phenylacrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also employed in the development of enzyme inhibitors.
Medicine: this compound is investigated for its potential pharmacological properties. It is used in the synthesis of drug candidates with anti-inflammatory and analgesic activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also utilized in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-phenylacrylate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial in the metabolism and detoxification of ester-containing compounds in biological systems.
Comparison with Similar Compounds
Methyl 2-methyl-3-phenylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl cinnamate: Similar ester structure but lacks the methyl group on the acrylate moiety.
Ethyl 3-phenylpropanoate: Similar ester structure but with a saturated propanoate chain instead of an unsaturated acrylate chain.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a methyl group on the acrylate moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
ethyl (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017688 | |
Record name | ethyl-(E)-cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |
Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl cinnamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14191 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in alcohols, miscible (in ethanol) | |
Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.051 | |
Record name | Ethyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00327 [mmHg] | |
Record name | Ethyl cinnamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14191 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4192-77-2, 103-36-6 | |
Record name | Ethyl (E)-cinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |
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Record name | Ethyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl trans-cinnamate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |
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Record name | ETHYL CINNAMATE | |
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Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
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Record name | ethyl-(E)-cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
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Record name | Ethyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |
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Record name | ETHYL CINNAMATE | |
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